Cas no 138515-21-6 (6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol)

6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- Spiro[3.3]heptane-2,6-dimethanol
- NSC243148
- (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol
- SB33252
- Spiro[3.3]heptane-2,6-diyldimethanol
- [2-(hydroxymethyl)spiro[3.3]heptan-6-yl]methanol
- [aR,(+)]-2,6-Bis(hydroxymethyl)spiro[3.3]heptane
- [aS,(?)]-2,6-Bis(hydroxymethyl)spiro[3.3]heptane
- 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol
-
- MDL: MFCD30317006
- インチ: 1S/C9H16O2/c10-5-7-1-9(2-7)3-8(4-9)6-11/h7-8,10-11H,1-6H2
- InChIKey: GVMMXAXVDLYFLO-UHFFFAOYSA-N
- ほほえんだ: OCC1CC2(CC(CO)C2)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 122
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 0.5
6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H972958-250mg |
6-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol |
138515-21-6 | 250mg |
$2193.00 | 2023-05-18 | ||
TRC | H972958-100mg |
6-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol |
138515-21-6 | 100mg |
$999.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1127673-5g |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 5g |
$6585 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0377-500mg |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 96% | 500mg |
7123.56CNY | 2021-05-08 | |
1PlusChem | 1P01K51I-5g |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 5g |
$4670.00 | 2023-12-22 | |
Aaron | AR01K59U-250mg |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 250mg |
$901.00 | 2025-02-14 | |
1PlusChem | 1P01K51I-250mg |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 250mg |
$850.00 | 2023-12-22 | |
Aaron | AR01K59U-2.5g |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 2.5g |
$3490.00 | 2025-02-14 | |
1PlusChem | 1P01K51I-1g |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 1g |
$1652.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1127673-5g |
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol |
138515-21-6 | 95% | 5g |
$6585 | 2025-02-19 |
6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol 関連文献
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanolに関する追加情報
Introduction to 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol (CAS No. 138515-21-6)
6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 138515-21-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This spirocyclic alcohol features a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The molecule consists of a spirocyclic core, which is a key feature that contributes to its distinct chemical properties and reactivity.
The spiro3.3heptan-2-ylmethanol moiety represents a complex arrangement of atoms, including a seven-membered ring linked to another ring system through a central carbon atom. This structural motif is not only intriguing from a synthetic chemistry perspective but also offers opportunities for designing molecules with tailored biological activities. The presence of multiple stereocenters and functional groups, such as the hydroxymethyl (-CH₂OH) group, makes this compound a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in spirocyclic compounds due to their unique conformational stability and potential as pharmacophores. These features make them attractive candidates for developing novel therapeutic agents. For instance, spirocyclic structures have been reported to exhibit inhibitory effects on various enzymes and receptors, making them promising leads in the search for new drugs targeting neurological disorders, inflammation, and infectious diseases.
One of the most compelling aspects of 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol is its role as a building block in the synthesis of more complex molecules. The hydroxymethyl group, in particular, provides a reactive site for further functionalization via oxidation, esterification, or etherification reactions. This flexibility allows chemists to modify the compound's properties and explore its potential in different chemical contexts.
Recent studies have highlighted the importance of spirocyclic alcohols in medicinal chemistry. A notable example is the investigation of spirocyclic derivatives as kinase inhibitors, where the rigid three-dimensional structure helps to optimize binding interactions with target proteins. The spiro3.3heptan-2-ylmethanol scaffold has been explored in this context, demonstrating promising results in preliminary assays.
The synthesis of 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct such complex molecules with increasing efficiency. These developments have opened new avenues for accessing structurally diverse libraries of spirocyclic compounds.
In addition to its pharmaceutical applications, 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol has shown potential in material science.Spirocyclic compounds are known for their ability to form stable supramolecular structures, which can be exploited in the design of functional materials such as liquid crystals and organic semiconductors.Such materials are essential components in modern electronic devices, including displays and solar cells.The unique electronic properties of spirocyclic systems make them attractive for developing next-generation materials with enhanced performance.
The hydroxymethyl group also plays a role in modulating the physical properties of these materials.Spirocyclic alcohols with hydroxyl functionalities can exhibit improved solubility and compatibility with other polymers or matrices, facilitating their integration into larger systems.Researchers are exploring ways to leverage these properties for creating novel polymeric materials with tailored characteristics.
The study of 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol and related compounds underscores the importance of interdisciplinary collaboration between organic chemists, biochemists, and materials scientists.Such collaborations are essential for translating fundamental chemical discoveries into practical applications.Spirocyclic compounds continue to be an active area of research, with new synthetic strategies and applications emerging regularly.
The future prospects for 6-(Hydroxymethyl)spiro3.3heptan-2-ylmethanol are bright, driven by ongoing advancements in synthetic chemistry and an increasing demand for innovative molecular architectures.In particular,the developmentofnew catalytic methodsandimprovementsin asymmetric synthesiswill enabletheefficientproductionofmorecomplexspirocyclic derivatives.These advancementswillnotonlyfacilitatethesynthesisofnoveldrugsbutalsoteamwithnewmaterialsforadvancedtechnologies.
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